Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its amino, methyl, and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-keto esters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and ester groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-methyl-4-(methyl)-1H-pyrazole-3-carboxylate
- Methyl 5-amino-1-methyl-4-(ethyl)-1H-pyrazole-3-carboxylate
- Methyl 5-amino-1-methyl-4-(butyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its analogs with different alkyl groups.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 5-amino-1-methyl-4-propan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)6-7(9(13)14-4)11-12(3)8(6)10/h5H,10H2,1-4H3 |
InChI Key |
SSZHSNQSRVMHLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(N=C1C(=O)OC)C)N |
Origin of Product |
United States |
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